BenchChemオンラインストアへようこそ!

Ethyl(5-chloro-1-benzofuran-3-yl)acetate

Serotonin transporter affinity CNS drug discovery Structure-Activity Relationship

Ethyl(5-chloro-1-benzofuran-3-yl)acetate is a synthetic small-molecule benzofuran derivative (C₁₂H₁₁ClO₃, MW 238.66 g/mol) characterized by a 5-chloro substituent fused to a benzofuran core and an ethyl acetate side chain at the 3-position. The 5-chloro atom notably modulates the compound's lipophilicity (calculated logP ≈ 2.8–3.0) relative to its unsubstituted analogue (logP ≈ 1.96), thereby enhancing passive membrane permeability.

Molecular Formula C12H11ClO3
Molecular Weight 238.66 g/mol
Cat. No. B8369632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl(5-chloro-1-benzofuran-3-yl)acetate
Molecular FormulaC12H11ClO3
Molecular Weight238.66 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=COC2=C1C=C(C=C2)Cl
InChIInChI=1S/C12H11ClO3/c1-2-15-12(14)5-8-7-16-11-4-3-9(13)6-10(8)11/h3-4,6-7H,2,5H2,1H3
InChIKeyLBIXBLUEEXMFCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl(5-chloro-1-benzofuran-3-yl)acetate (CAS 82156-63-6): A Chlorinated Benzofuran Acetate Ester Scaffold for CNS-Targeted Probe Development


Ethyl(5-chloro-1-benzofuran-3-yl)acetate is a synthetic small-molecule benzofuran derivative (C₁₂H₁₁ClO₃, MW 238.66 g/mol) characterized by a 5-chloro substituent fused to a benzofuran core and an ethyl acetate side chain at the 3-position. The 5-chloro atom notably modulates the compound's lipophilicity (calculated logP ≈ 2.8–3.0) relative to its unsubstituted analogue (logP ≈ 1.96), thereby enhancing passive membrane permeability [1]. This physicochemical signature, combined with its hydrolyzable ethyl ester prodrug handle, distinguishes it from other benzofuran-3-acetic acid derivatives as a versatile intermediate in the design of central nervous system (CNS)-active ligands, particularly those targeting the serotonin transporter (SERT) and 5-HT₁A receptor, as documented in primary patent and journal literature [2].

Why Closely Related Benzofuran-3-Acetic Acid Esters Cannot Be Interchanged Without Quantitative Risk


Although numerous benzofuran acetic acid esters are commercially available, their substitution patterns critically govern both pharmacokinetic behavior and target engagement profiles. The 5-chloro substituent in ethyl(5-chloro-1-benzofuran-3-yl)acetate shifts the computed logP upward by roughly one log unit compared to the unsubstituted benzofuran-3-acetate scaffold , while the 5-bromo analogue exhibits a more pronounced molecular weight increase (MW 283.12 vs. 238.66) that can compromise ligand efficiency indices . Even more critically, the ethyl ester serves as a transient prodrug moiety that is hydrolyzed in vivo to the corresponding carboxylic acid; the rate of this hydrolysis varies substantially with the steric and electronic environment of the 5-position substituent, so that simply substituting one ester for another without quantifying the conversion kinetics risks irreproducible biological results . The evidence below quantifies exactly where the 5-chloro, ethyl-ester configuration delivers measurable differentiation.

Quantitative Comparative Evidence for Ethyl(5-chloro-1-benzofuran-3-yl)acetate in Target Binding, ADME, and Synthetic Utility


Elevated SERT Binding Affinity in 5-Chlorobenzofuran-Derived Ligands vs. Unsubstituted Benzofuran Analogues

The 5-chlorobenzofuran-3-yl ethyl moiety is a critical pharmacophoric element for serotonin transporter (SERT) engagement. A fully elaborated derivative, 3-(1-(2-(5-chlorobenzofuran-3-yl)ethyl)-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, demonstrated a Ki of 14 nM against rat SERT in a [³H]paroxetine displacement assay using frontal cortical synaptosomes [1]. This represents a >100-fold improvement over typical SERT affinities observed for simpler, unsubstituted benzofuran-3-acetic acid esters in analogous in vitro screening panels, where Ki values generally exceed 1,000 nM [2].

Serotonin transporter affinity CNS drug discovery Structure-Activity Relationship

Improved Brain Penetration Potential Through a 5-Chloro-Driven LogP Gain of ~1 Unit Over the Unsubstituted Scaffold

The calculated partition coefficient (logP) of the 5-chlorobenzofuran core is approximately 3.09, while that of the unsubstituted benzofuran-3-acetic acid scaffold is 1.96 [1]. This ΔlogP of ~+1.1 unit is consistent with the well-characterized Hansch hydrophobic substituent constant of chlorine (π ≈ +0.71) and places the compound within the favorable CNS drug-like range (logP 2–4), unlike the more polar unsubstituted analogue which falls below the optimal window for passive blood-brain barrier (BBB) penetration [2].

Lipophilicity Blood-Brain Barrier penetration CNS drug design

Moderate AChE Inhibition (IC₅₀ 160 nM) That Compares Favorably to the Unsubstituted Benzofuran Acetate Which Lacks Documented Cholinesterase Activity

In a BindingDB-deposited Ellman assay employing electric eel acetylcholinesterase (AChE), ethyl(5-chloro-1-benzofuran-3-yl)acetate displayed an IC₅₀ of 160 nM [1]. Equivalent AChE inhibition data for the unsubstituted ethyl (1-benzofuran-3-yl)acetate (CAS 82156-58-9) are absent from major public databases, suggesting no significant cholinergic engagement has been reported for that scaffold [2]. While this does not constitute a head-to-head comparison under identical conditions, the presence of a quantifiable, sub-micromolar IC₅₀ signal in a therapeutically relevant enzyme assay provides a clear starting point for AChE-focused projects that the unsubstituted analogue cannot offer.

Acetylcholinesterase inhibition Alzheimer's disease Electrophorus electricus

Multi-Target Screening Fingerprint Across >5 Distinct Protein Targets, in Contrast to the Narrow Activity Spectrum of the Unsubstituted Scaffold

Public bioactivity databases reveal that ethyl(5-chloro-1-benzofuran-3-yl)acetate has been screened against a broad panel of targets, yielding quantifiable hits on diverse proteins: HDAC6 (Kd = 5.4 µM), EGFR T790M mutant (IC₅₀ = 4.74 µM), EthR transcription factor (IC₅₀ = 2.8 µM), FAAH (IC₅₀ = 23.3 µM), and Anopheles gambiae AChE (IC₅₀ = 3.0 µM) [1][2][3][4][5]. In marked contrast, the unsubstituted ethyl (1-benzofuran-3-yl)acetate (CAS 82156-58-9) shows activity against only the GPR40 receptor in public repositories, with no measurable engagement across this broader target panel [6]. This richer screening fingerprint positions the 5-chloro derivative as a more versatile probe for polypharmacology-oriented research.

Polypharmacology Kinase inhibition Epigenetic targets Antibacterial

Synthetic Accessibility: a High-Yielding Wittig Route Delivers the Compound in 75–86% Yield, Outperforming the 5-Bromo Analogue’s Multi-Step Sequence

Ethyl(5-chloro-1-benzofuran-3-yl)acetate can be synthesized via a one-pot Wittig olefination of 5-chlorobenzofuran-3(2H)-one with (carboxymethylene)triphenylphosphorane in refluxing toluene, affording the product in 75–86% isolated yield . Conversely, the synthesis of the 5-bromo analogue typically proceeds through a multi-step sequence (chloromethylation, cyanidation, hydrolysis, and esterification) that cumulatively results in substantially lower overall yields (<50%) [1]. This convergent, high-yielding route reduces the cost of goods and simplifies bulk procurement, making the 5-chloro derivative the more scalable choice.

Synthetic chemistry Process chemistry Wittig reaction Scalability

The Ethyl Ester as a Tunable Prodrug Handle: Hydrolytic Activation Kinetics Favor Stability Over the Free Acid During Storage and Handling

The ethyl ester of ethyl(5-chloro-1-benzofuran-3-yl)acetate acts as a protective prodrug moiety that can be hydrolytically cleaved to the corresponding 2-(5-chloro-1-benzofuran-3-yl)acetic acid . Comparative stability assessments indicate that the ester form shows greater resistance to premature hydrolysis under standard laboratory storage conditions (aqueous buffer, pH 7.4, 25°C) than the free acid form, which is prone to hygroscopic degradation and dimerization [1]. This enhanced shelf stability reduces batch-to-batch variability, making the ester the preferred form for long-term compound library storage and reproducible biological assay workflows.

Prodrug design Ester hydrolysis Chemical stability

High-Impact Application Scenarios for Ethyl(5-chloro-1-benzofuran-3-yl)acetate Based on Quantitative Evidence


Lead Optimization for Dual SERT/5-HT₁A Antidepressant Candidates

The 5-chlorobenzofuran-3-yl ethyl scaffold serves as a validated starting point for constructing dual serotonin transporter (SERT) inhibitors and 5-HT₁A receptor ligands. As shown by the 14 nM SERT Ki achieved in elaborated derivatives, this scaffold provides a significant affinity advantage over unsubstituted benzofuran analogues (Ki > 1,000 nM) [1]. Medicinal chemistry teams procuring this compound can immediately initiate parallel SAR exploration at the 3-position ethyl acetate side chain and the indole-tetrahydropyridine linker region, accelerating the path to in vivo behavioral models of depression and anxiety.

Polypharmacology Screening Library Enrichment for CNS and Oncology Targets

The compound demonstrates measurable engagement with at least six distinct target classes — AChE (IC₅₀ 160 nM), HDAC6 (Kd 5.4 µM), EGFR T790M (IC₅₀ 4.74 µM), EthR (IC₅₀ 2.8 µM), FAAH (IC₅₀ 23.3 µM), and AgAChE (IC₅₀ 3.0 µM) — making it an ideal candidate for enriching diversity-oriented screening decks [2]. Its predicted CNS-appropriate logP (~3.09) further supports inclusion in libraries designed for neurodegenerative disease, neuropsychiatric, and neuro-oncology phenotypic screening cascades.

Scalable Synthesis of Benzofuran-3-Acetic Acid Analogues via a High-Yield Wittig Protocol

Process research groups requiring scalable access to 5-chlorobenzofuran-3-acetic acid derivatives can leverage the one-step Wittig olefination route (75–86% yield) as a cost-effective alternative to multi-step sequences required for bromo or iodo congeners . The ethyl ester can be hydrolyzed on-demand to the free acid or reduced to the alcohol, providing a flexible late-stage diversification handle for generating compound arrays in parallel medicinal chemistry workflows.

Prodrug Design Studies Focusing on Ester-to-Acid Activation Kinetics

The ethyl ester moiety of ethyl(5-chloro-1-benzofuran-3-yl)acetate functions as a tuneable prodrug handle that can be cleaved enzymatically or chemically to release the active carboxylic acid . This property makes the compound a valuable tool for investigating structure-hydrolysis relationships across different ester substituents (methyl, isopropyl, tert-butyl) in the context of benzofuran-based anti-inflammatory or CNS agents, providing quantitative kinetic data that informs the selection of optimal prodrug forms for in vivo pharmacokinetic studies.

Quote Request

Request a Quote for Ethyl(5-chloro-1-benzofuran-3-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.